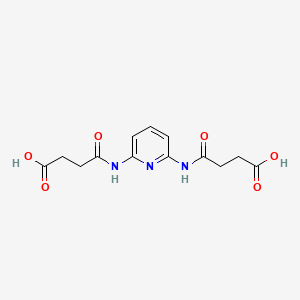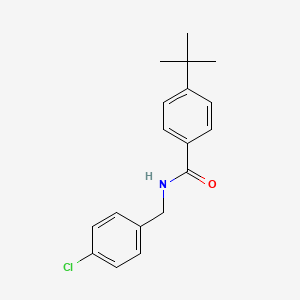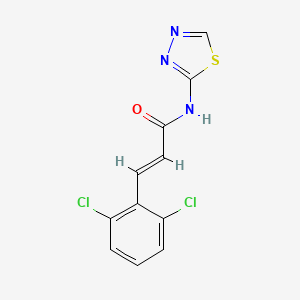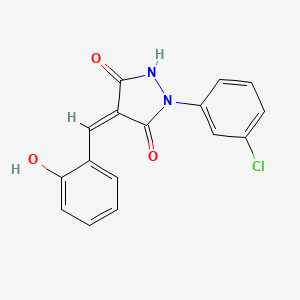![molecular formula C18H15ClN2O3 B5701160 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide, also known as MCLA-128, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer therapy.
Mechanism of Action
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is a selective inhibitor of the HER2/HER3 signaling pathway. It binds to the extracellular domain of HER2 and prevents the formation of HER2/HER3 heterodimers, which are essential for the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting HER2/HER3 signaling, 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. It has a long half-life and can accumulate in tumor tissues, leading to sustained inhibition of HER2/HER3 signaling. 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has also been shown to be effective against cancer cells that are resistant to other HER2-targeted therapies, such as trastuzumab and lapatinib.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is its specificity for the HER2/HER3 signaling pathway, which reduces the risk of off-target effects. It has also been shown to be effective against cancer cells that are resistant to other HER2-targeted therapies, making it a promising candidate for combination therapy. However, 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is still in the early stages of clinical development, and further studies are needed to evaluate its safety and efficacy in humans.
Future Directions
There are several future directions for the development of 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide. One potential application is in the treatment of HER2-positive breast cancer, where it could be used as a single agent or in combination with other HER2-targeted therapies. Another potential application is in the treatment of gastric cancer, where HER2 overexpression is common and there is a need for new treatment options. Additionally, 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide could be used in combination with immunotherapy to enhance the immune response against cancer cells. Further studies are needed to evaluate the safety and efficacy of 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide in humans and to explore its potential in combination therapy.
Synthesis Methods
The synthesis of 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to obtain 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide in high yield and purity.
Scientific Research Applications
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to be effective against various types of cancer, including breast, ovarian, and gastric cancer. In preclinical studies, 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has demonstrated potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
properties
IUPAC Name |
2-chloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-8-6-12(7-9-13)17-10-14(24-21-17)11-20-18(22)15-4-2-3-5-16(15)19/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGGWOJGWQZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)




![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)



![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)